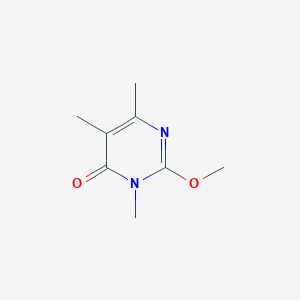

2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

94815-77-7 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-methoxy-3,5,6-trimethylpyrimidin-4-one |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10(3)7(5)11/h1-4H3 |

InChI Key |

XLRXNRKADYAKPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N(C1=O)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-methoxyacetylacetone with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 2 undergoes nucleophilic substitution under both acidic and basic conditions:

-

Displacement with amines : Reaction with primary/secondary amines yields 2-amino derivatives. For example, treatment with ethylamine produces 2-ethylamino-3,5,6-trimethylpyrimidin-4(3H)-one in moderate yields (40–60%) under reflux in ethanol .

-

Halogenation : Replacement with halogens (e.g., Cl, Br) occurs via treatment with PCl₅ or HBr/acetic acid, forming 2-chloro/bromo analogs .

Alkylation and Arylation Reactions

The methyl groups at positions 3, 5, and 6 participate in electrophilic substitution:

-

Friedel-Crafts alkylation : At position 3, the methyl group reacts with aryl chlorides (e.g., 4-chloronitrobenzene) in the presence of AlCl₃, yielding 3-(aryl)methyl derivatives .

-

Cross-coupling : Suzuki-Miyaura coupling at position 5 with aryl boronic acids introduces aryl substituents (e.g., phenyl, 4-nitrophenyl) under Pd catalysis .

Oxidation of Methyl Groups

Controlled oxidation of methyl substituents generates carbonyl functionalities:

-

KMnO₄/H₂SO₄ : Oxidizes 5- or 6-methyl groups to carboxylic acids (e.g., 5-carboxy-2-methoxy-3,6-dimethylpyrimidin-4(3H)-one).

-

SeO₂ : Selectively oxidizes the 3-methyl group to a formyl group, producing 3-formyl-2-methoxy-5,6-dimethylpyrimidin-4(3H)-one .

Ring Functionalization via Electrophilic Substitution

The pyrimidine ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, forming 5-nitro-2-methoxy-3,6-dimethylpyrimidin-4(3H)-one .

-

Sulfonation : SO₃/H₂SO₄ selectively sulfonates position 6, yielding 6-sulfo-2-methoxy-3,5-dimethylpyrimidin-4(3H)-one .

Condensation Reactions for Fused Heterocycles

The compound serves as a precursor for tricyclic systems:

-

Diazotization : Reaction with NaNO₂/HCl followed by cyclization forms triazolo-fused pyrimidines (e.g., triazolo[4′,5′:4,5]furo[2,3-c]pyridines) .

-

Cyclocondensation : Treatment with isocyanides and aldehydes generates indole- or pyrazole-fused derivatives .

Table 1: Representative Reactions and Yields

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via an SNAr mechanism, with the methoxy group acting as a leaving group after activation by protonation or coordination .

-

Oxidation pathways : Methyl groups undergo radical-mediated oxidation, with selectivity influenced by steric and electronic factors .

This compound’s versatility in substitution, oxidation, and cyclization reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore catalytic asymmetric modifications and green chemistry approaches.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity. Molecular targets might include nucleic acids, proteins, or cell membranes, and pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one increases electronegativity but reduces steric bulk compared to methyl groups .

Physicochemical Properties

The substituents significantly influence solubility, lipophilicity, and stability:

- Lipophilicity : The methyl groups at positions 3, 5, and 6 enhance lipophilicity compared to compounds with polar substituents (e.g., 2,5-dimethoxypyrimidin-4(3H)-one) .

- Metabolic Stability : Methoxy groups generally improve resistance to oxidative metabolism compared to thioether or hydroxyl groups .

- Molecular Weight: The target compound (estimated molecular formula: C₉H₁₄N₂O₂) has a lower molecular weight than thieno-fused analogs (e.g., C₁₆H₂₅N₃OS₂ in ), which may improve bioavailability .

Biological Activity

2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention due to its potential biological activities. This compound is structurally characterized by a pyrimidine ring substituted with methoxy and methyl groups, which may influence its interactions with biological targets. This article reviews the biological activities of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one exhibits various biological activities, particularly in anticancer applications. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HCT-116 (Colon) | 15.0 | |

| PC-3 (Prostate) | 10.0 | |

| A549 (Lung) | 8.0 | |

| HepG-2 (Liver) | 14.0 |

These values indicate that the compound demonstrates significant cytotoxicity across multiple cancer types, with the lowest IC50 observed in lung carcinoma cells.

The mechanism by which 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one exerts its anticancer effects appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies suggest that it may interact with specific molecular targets such as kinases involved in cell signaling pathways:

- Inhibition of Kinases : The compound has shown promising results in inhibiting kinases such as EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis .

- Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to increased caspase activation, indicating a pro-apoptotic effect .

Case Studies

- In Vivo Efficacy : In a study involving xenograft models of breast cancer, administration of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal toxicity observed in normal tissues .

- Combination Therapy : This compound has been evaluated in combination with other chemotherapeutics such as doxorubicin. Results indicated a synergistic effect leading to enhanced tumor growth inhibition compared to monotherapy.

Q & A

Q. What are the recommended synthesis routes for 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions with substituted pyrimidine precursors. For example, sodium methylate in methanol can facilitate the formation of the methoxy group via nucleophilic substitution, as demonstrated in analogous pyrimidin-4(3H)-one syntheses . Key parameters for optimization include:

- Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvent polarity: Methanol or ethanol for better solubility of intermediates.

- Catalyst selection: Alkaline conditions (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . Yields >80% are achievable with strict control of stoichiometry and reaction time.

Q. How can the purity and structural integrity of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, methyl groups at C3, C5, C6) and absence of impurities .

- Mass spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and detect by-products .

Q. What computational methods are suitable for predicting the reactivity of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions prone to electrophilic attack .

- Molecular docking: Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to identify binding affinities .

- ADMET prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to guide experimental design .

Advanced Research Questions

Q. How can analytical methods for detecting trace residues of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one in environmental samples be validated?

Methodological Answer: Follow the validation protocol outlined in for analogous chlorinated pyridines:

Q. What strategies resolve contradictions in reported biological activities of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one derivatives?

Methodological Answer:

- Comparative SAR studies: Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and assess activity trends against standardized assays (e.g., antifungal MIC) .

- Meta-analysis: Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

- Crystallography: Resolve 3D structures of target-ligand complexes to clarify steric/electronic influences on activity .

Q. How can the stability of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one under varying pH conditions be systematically evaluated?

Methodological Answer:

- Forced degradation studies: Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.